8-(3-chloro-4-fluorobenzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-chloro-4-fluorobenzenesulfonyl)-1-oxa-4-thia-8-azaspiro[45]decane is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-chloro-4-fluorobenzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common method involves the reaction of substituted aryl halides with yne-en-ynes in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) to form the spiro scaffold . This reaction is highly regioselective and involves the formation of three carbon-carbon bonds in a domino reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(3-chloro-4-fluorobenzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(3-chloro-4-fluorobenzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a kinase inhibitor, particularly in the inhibition of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis.
Materials Science: The unique spiro structure of this compound makes it a candidate for the development of novel polymer stabilizers and other advanced materials.
Biological Research: Its ability to modulate specific biochemical pathways makes it useful in studying cell death mechanisms and inflammatory responses.
Mechanism of Action
The mechanism of action of 8-(3-chloro-4-fluorobenzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, this compound can block the activation of the necroptosis pathway, thereby preventing programmed cell death . This inhibition is achieved through the binding of the compound to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling molecules.
Comparison with Similar Compounds
Similar Compounds
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spiro compound with potential as a RIPK1 inhibitor.
8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: Known for its anticonvulsant activity.
Uniqueness
8-(3-chloro-4-fluorobenzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is unique due to its specific substitution pattern and the presence of both sulfur and oxygen atoms in the spiro ring. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
8-(3-chloro-4-fluorophenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO3S2/c14-11-9-10(1-2-12(11)15)21(17,18)16-5-3-13(4-6-16)19-7-8-20-13/h1-2,9H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPVZSXJNAYVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.